An In-Depth Technical Guide to (Z)-Dodec-5-enol: Chemical Properties and Structural Elucidation
An In-Depth Technical Guide to (Z)-Dodec-5-enol: Chemical Properties and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Dodec-5-enol is a long-chain unsaturated fatty alcohol that holds significance in various fields of chemical research, including pheromone synthesis and as a precursor in the development of novel bioactive molecules.[1][2] Its specific stereochemistry and the position of the double bond are crucial for its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of (Z)-Dodec-5-enol and a detailed exploration of the modern analytical techniques employed for its structural elucidation. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Physicochemical Properties of (Z)-Dodec-5-enol
A thorough understanding of the physicochemical properties of (Z)-Dodec-5-enol is fundamental for its handling, purification, and analysis. These properties are summarized in the table below, compiled from authoritative chemical databases.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O | PubChem[3] |
| Molecular Weight | 184.32 g/mol | PubChem[3] |
| IUPAC Name | (5Z)-dodec-5-en-1-ol | PubChem[3] |
| CAS Number | 40642-38-4 | PubChem[1][3][4] |
| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company |
| Boiling Point | 300.13 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |
| Flash Point | 206.00 °F TCC (96.50 °C) (estimated) | The Good Scents Company |
| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |
| Kovats Retention Index | Standard non-polar: 1461, 1419; Standard polar: 2007, 1995, 2019 | NIST[3] |
Synthesis of (Z)-Dodec-5-enol: The Wittig Reaction
The stereoselective synthesis of (Z)-alkenes is a common challenge in organic chemistry. The Wittig reaction is a powerful and widely used method for this purpose, particularly for creating the (Z)-double bond found in (Z)-Dodec-5-enol.[5] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of (Z)-Dodec-5-enol, a non-stabilized ylide is typically employed to favor the formation of the Z-isomer.[5]
Experimental Protocol: Wittig Synthesis of (Z)-Dodec-5-enol
This protocol outlines a general procedure for the synthesis of (Z)-Dodec-5-enol via the Wittig reaction.
Step 1: Preparation of the Phosphonium Salt
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoheptane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.
-
Reflux the mixture for 24 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Wash the resulting solid with diethyl ether to yield heptyltriphenylphosphonium bromide.
Step 2: Ylide Formation and Wittig Reaction
-
Suspend the heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere.
-
Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.
-
Stir the mixture at -78°C for 1 hour.
-
Add 5-hydroxypentanal (1 equivalent), dissolved in anhydrous THF, dropwise to the ylide solution at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (Z)-Dodec-5-enol.
Caption: Workflow for the structural elucidation of (Z)-Dodec-5-enol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum of (Z)-Dodec-5-enol will provide information on the number of different types of protons and their connectivity.
-
Olefinic Protons: The two protons on the Z-configured double bond are expected to resonate in the region of δ 5.3-5.5 ppm. The coupling constant (J-value) between these two protons will be in the range of 4-11 Hz, which is characteristic of a cis-alkene.
-
Hydroxymethyl Protons: The two protons on the carbon bearing the hydroxyl group (-CH₂OH) will typically appear as a triplet around δ 3.6 ppm.
-
Allylic Protons: The four protons on the carbons adjacent to the double bond will resonate in the region of δ 2.0-2.2 ppm.
-
Alkyl Protons: The remaining methylene and methyl protons of the alkyl chain will appear in the upfield region of the spectrum, typically between δ 0.8 and 1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.
-
Olefinic Carbons: The two sp² hybridized carbons of the double bond are expected to resonate around δ 125-135 ppm.
-
Hydroxymethyl Carbon: The carbon attached to the hydroxyl group (-CH₂OH) will appear at approximately δ 62 ppm.
-
Alkyl Carbons: The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region, typically between δ 14 and 40 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (Z)-Dodec-5-enol will exhibit characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the alkyl chain.
-
C-H Stretch (sp²): A medium intensity absorption band around 3010 cm⁻¹ is indicative of the C-H bonds on the double bond.
-
C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.
-
C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is due to the stretching of the C-O single bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a volatile compound like (Z)-Dodec-5-enol, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. [6][7]Due to the polarity of the alcohol group, derivatization to a more volatile silyl ether (e.g., trimethylsilyl ether) is often performed prior to GC-MS analysis to improve chromatographic performance. [8] Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 184 may be weak or absent in the electron ionization (EI) mass spectrum.
-
Loss of Water (M-18): A peak at m/z 166, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.
-
Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation for alcohols. For (Z)-Dodec-5-enol, this would lead to the loss of an alkyl radical.
-
Cleavage at the Double Bond: Fragmentation at the double bond can also occur, providing information about its position in the carbon chain.
Experimental Protocol: GC-MS Analysis of (Z)-Dodec-5-enol
This protocol details the steps for the GC-MS analysis of (Z)-Dodec-5-enol, including a derivatization step.
1. Sample Preparation and Derivatization (Silylation)
-
Accurately weigh approximately 1 mg of the (Z)-Dodec-5-enol sample into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine or anhydrous acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Safety and Handling
(Z)-Dodec-5-enol should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. [9]
Conclusion
The structural elucidation of (Z)-Dodec-5-enol is a multi-faceted process that relies on the synergistic application of advanced spectroscopic techniques. A comprehensive understanding of its chemical properties, coupled with a rational approach to its synthesis and analysis, is paramount for researchers in various scientific disciplines. This guide has provided a detailed framework for the characterization of this important molecule, emphasizing the causality behind experimental choices and the importance of robust analytical protocols.
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PubChem. (n.d.). (Z)-Dodec-5-enol. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). (Z)5-Dodecen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]
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